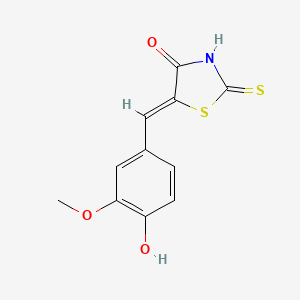

(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a 4-thiazolidinone derivative characterized by a benzylidene substituent at the 5-position and a mercapto (-SH) group at the 2-position of the thiazole ring. This compound belongs to a class of heterocycles widely investigated for their pharmacological activities, including kinase inhibition and antitumor effects .

Properties

IUPAC Name |

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S2/c1-15-8-4-6(2-3-7(8)13)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXPWWRBBBGOLO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5447-37-0 | |

| Record name | 5-(4-HYDROXY-3-METHOXYBENZYLIDENE)RHODANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, also known by its CAS number 5447-37-0, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the compound's biological activities, synthesizing findings from various studies and presenting data in a structured format.

The compound has the following chemical characteristics:

- Molecular Formula : C11H9N O3S2

- Molar Mass : 267.32 g/mol

- Purity : 95%

- Physical Form : Solid

- LogP : 0.29

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, demonstrating notable inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

The compound's effectiveness against these pathogens suggests its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

Research has also explored the anticancer properties of this thiazole derivative. In vitro studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study:

In a study focusing on human cancer cell lines, this compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM against breast cancer cells. The study highlighted the compound's ability to modulate cell cycle progression and promote apoptosis.

The proposed mechanism of action involves the interaction of the compound with key enzymes and cellular pathways:

- DNA Gyrase Inhibition : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication.

- Reactive Oxygen Species (ROS) Generation : The compound appears to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

- Apoptotic Pathways Activation : The activation of intrinsic apoptotic pathways has been observed, characterized by caspase activation and mitochondrial membrane potential disruption.

Safety and Toxicology

While promising results have been obtained regarding its biological activities, safety assessments are crucial. Preliminary toxicity studies indicate moderate toxicity at higher concentrations; therefore, further investigations into its safety profile are necessary before clinical applications.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that thiazole derivatives exhibit significant antioxidant properties. (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that this compound effectively reduced oxidative damage in cellular models, suggesting its potential use as a therapeutic agent in conditions like cancer and neurodegenerative diseases .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a variety of pathogens. In vitro studies have revealed that it possesses significant antibacterial and antifungal properties. For instance, it was effective against strains of Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. Research has indicated that this compound can inhibit inflammatory pathways. In animal models, it reduced the levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders .

Agricultural Applications

Pesticidal Activity

This compound has been investigated for its pesticidal properties. Its efficacy against agricultural pests makes it a candidate for developing eco-friendly pesticides. Studies have shown that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Plant Growth Promotion

Emerging research indicates that thiazole derivatives can enhance plant growth and yield. The application of this compound in agricultural practices may promote root development and improve nutrient uptake in crops .

Materials Science

Polymer Synthesis

In materials science, the compound has been utilized in synthesizing polymers with enhanced properties. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .

Nanotechnology

There is ongoing research into the use of this compound in nanotechnology applications. Its unique chemical structure allows it to act as a stabilizing agent in the synthesis of nanoparticles, which can be used in various fields including electronics and medicine .

Summary Table of Applications

| Application Area | Specific Uses | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antioxidant, Antimicrobial, Anti-inflammatory | Effective against free radicals; inhibits pathogens; reduces inflammation |

| Agriculture | Pesticide formulation, Plant growth promoter | Reduces pest populations; enhances crop yield |

| Materials Science | Polymer synthesis, Nanotechnology | Improves material properties; stabilizes nanoparticles |

Chemical Reactions Analysis

[2 + 2] Photocycloaddition Reactions

The exocyclic C=C bond in the benzylidene moiety undergoes stereoselective [2 + 2] photocycloaddition under blue light (465 nm). This reaction is highly dependent on solvent and catalyst presence:

| Conditions | Product | Stereoselectivity | Yield |

|---|---|---|---|

| CH₂Cl₂ (solvent) | Dispirocyclobutanes (e.g., 3 ) | ε-isomer (>90%) | >90% |

| MeOH + BF₃·OEt₂ (catalyst) | Monospirocyclobutanes (e.g., 4 ) | ε-isomer (100%) | 85–92% |

-

Mechanism : The reaction proceeds via excited-state dimerization, forming cyclobutane derivatives. BF₃ stabilizes intermediates, enabling methanolysis of one thiazolone ring in 4 to yield ester and thioamide groups .

-

Key Observation : Cyclobutane CH protons remain chemically equivalent post-reaction, confirmed by ¹H NMR (δ 4.8–4.9 ppm) .

Base-Mediated Ring-Opening and Rearrangement

Treatment with NaOR/ROH induces thiazolone ring opening, followed by intramolecular cyclization to form dihydrothiazoles:

Reaction Pathway:

-

Methanolysis : Cleavage of the thiazolone ring produces a thioamide and ester.

-

Cyclization : S-attack at the exocyclic C=C bond forms dihydrothiazoles (5 or 6 ).

| Product | Diastereomer Ratio | Coupling Constant (³JHH) |

|---|---|---|

| 5 | cis (major) | 10 Hz |

| 6 | trans (minor) | 6.5 Hz |

-

Isolation : trans-Dihydrothiazoles (6 ) are separable via column chromatography .

-

Catalyst-Free Alternative : BF₃·OEt₂ in MeOH directly yields 5 without base .

Substituent-Dependent Reactivity

The 4-hydroxy-3-methoxy group modulates electronic and steric properties:

| Substituent Variation | Impact on Reactivity |

|---|---|

| Hydroxy group (electron-donating) | Enhances nucleophilicity of C=C bond |

| Methoxy group (ortho to hydroxy) | Stabilizes transition states via H-bonding |

| Replacement with Cl or NO₂ | Increases electrophilicity, alters regioselectivity |

Example : Analogues with 4-methoxy groups show reduced cycloaddition yields (70–75%) compared to the parent compound.

Nucleophilic Substitution at the Mercapto Group

The 2-mercapto (-SH) group participates in nucleophilic substitutions:

-

Thiol-Disulfide Exchange : Reacts with electrophiles (e.g., alkyl halides) to form thioethers.

-

Oxidation : Converts to disulfides (S–S) under mild oxidative conditions.

Limitation : Steric hindrance from the benzylidene group reduces accessibility of the -SH site.

Comparative Analysis of Structural Analogues

Modifications to the benzylidene moiety significantly alter reactivity:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzylidene Ring

The benzylidene substituent significantly influences biological activity and physicochemical properties. Key comparisons include:

Hydroxy and Methoxy Substitutions

- Target Compound : The 4-hydroxy-3-methoxy configuration (vanilloid-like substitution) enhances hydrogen-bonding capacity and electronic delocalization.

- Analog 3e : (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one () lacks the 3-methoxy group, resulting in reduced steric bulk and altered electronic effects. Despite this, 3e exhibits potent DYRK1A inhibition (IC50 = 0.028 µM), suggesting that hydroxylation at the 4-position is critical for kinase binding .

- Cyclopentanone Derivatives: Compounds like 3b8 (4-hydroxy-3-methoxybenzylidene cyclopentanone, ) show lower synthetic yields (24.6%) compared to thiazolones, likely due to steric challenges in cyclopentanone formation .

Alkoxy and Halogen Substitutions

- Compound 5m : (5Z)-5-(2,3-dihydrobenzofuran-5-ylmethylene)-2-morpholinyl-thiazol-4-one () replaces hydroxy/methoxy with a dihydrobenzofuran group, improving lipophilicity and antitumor activity (IC50 = 8 µM in Caco2 cells) .

- Halogenated Derivatives : (5E)-5-(5-bromo-2-isopropoxybenzylidene)-2-mercapto-thiazol-4-one () introduces bromine, which may enhance electrophilic reactivity but complicates synthesis due to multi-step reactions .

Thiazole Ring Modifications

Mercapto (-SH) vs. Amino (-NH2) or Morpholinyl Groups

- Amino Derivatives: (Z)-2-amino-5-arylidene-thiazol-4-ones () show reduced kinase inhibition (IC50 > 25 µM for DYRK1A) compared to mercapto analogs, indicating the -SH group’s critical role in binding .

- Morpholinyl Substitution : Compound 5c (), with a morpholinyl group instead of -SH, achieves high yields (88%) and retains moderate bioactivity, suggesting that bulkier substituents may improve synthetic accessibility without sacrificing activity .

Preparation Methods

Ultrasound-Assisted Synthesis in Aqueous Medium

A green synthetic approach employs potassium carbonate as a base in water as the solvent, with ultrasound irradiation to accelerate the reaction. This method offers several advantages:

- Shorter reaction times (as low as 1 minute)

- Higher yields (up to 99%)

- Mild reaction conditions (room temperature)

- Environmentally friendly (aqueous medium, no organic solvents)

The ultrasound promotes cavitation effects that enhance reagent activation and mixing, leading to efficient condensation.

Conventional Heating Method

In the conventional method, the condensation is carried out under reflux or at room temperature with stirring, using bases such as potassium carbonate, triethylamine, or diethylamine. This method generally requires longer reaction times (up to 2 hours) and results in lower yields compared to ultrasound-assisted synthesis.

Optimization of Reaction Conditions

Effect of Base and Solvent

The choice of base and solvent critically influences the reaction yield and time. The screening experiments show:

| Entry | Base | Solvent | Time (min) | Yield (%) (Ultrasound) | Yield (%) (Conventional) |

|---|---|---|---|---|---|

| 1 | Diethylamine | Water | 12 | 62 | 58 |

| 6 | Triethylamine | Water | 8 | 72 | 68 |

| 11 | Potassium carbonate | Water | 1 | 99 | 88 |

| 12 | Potassium carbonate | Methanol | 12 | 72 | 79 |

| 13 | Potassium carbonate | Acetic acid | 10 | 73 | 76 |

| 14 | Potassium carbonate | DCM | 8 | 72 | 78 |

| 15 | Potassium carbonate | Toluene | 10 | 66 | 68 |

- Potassium carbonate in water under ultrasound irradiation gives the best yield (99%) in the shortest time (1 min).

- Other solvents such as methanol, acetic acid, dichloromethane (DCM), and toluene give lower yields and require longer times.

- Triethylamine and diethylamine bases are less effective than potassium carbonate.

Effect of Ultrasound Irradiation

Ultrasound irradiation significantly reduces reaction times and improves yields compared to conventional methods. For example, the model condensation reaction completes in 1–4 minutes under ultrasound versus 10–30 minutes conventionally, with yields improving from 88% to 99%.

Representative Reaction Scheme

The preparation involves the following steps:

-

Rhodanine (2-thioxothiazolidin-4-one) reacts with 4-hydroxy-3-methoxybenzaldehyde in water using potassium carbonate as a base.

-

The reaction mixture is subjected to ultrasound irradiation at room temperature to facilitate condensation.

-

The product precipitates out or is extracted and purified by standard methods.

Physical Data and Yields of Synthesized Derivatives

A series of rhodanine derivatives similar to the target compound have been synthesized under optimized conditions. The following table summarizes yields and melting points for some derivatives prepared under ultrasound and conventional methods:

| Compound | Substituent (R) | Time (min) Ultrasound | Time (min) Conventional | Yield (%) Ultrasound | Yield (%) Conventional | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 6a | -CH3 | 1 | 10 | 99 | 88 | 220-222 |

| 6b | -CH(CH3)2 | 1 | 30 | 98 | 85 | 212-214 |

| 6c | -CH(CH3)CH2CH3 | 2 | 25 | 98 | 88 | 148-150 |

| 6d | -CH2C6H5 | 2 | 25 | 97 | 88 | 178-180 |

| 6g | -CH2OH | 4 | 25 | 97 | 88 | 241-243 |

Research Findings Summary

- Potassium carbonate is the most effective base for the synthesis.

- Water is the preferred solvent, offering environmental benefits and improved yields.

- Ultrasound irradiation dramatically enhances reaction rates and yields compared to conventional heating.

- This method avoids the use of toxic organic solvents and harsh conditions, aligning with green chemistry principles.

- The product is obtained in high purity and yield, suitable for further pharmaceutical or chemical applications.

Q & A

Q. What are the standard synthetic routes for (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

The compound is typically synthesized via Knoevenagel condensation , where a thiazolone core reacts with a substituted benzaldehyde derivative under basic or acidic conditions. For example, outlines a similar synthesis using a thiazolidine-dione scaffold and a methoxy-substituted benzaldehyde precursor. Reaction optimization includes controlling temperature (60–80°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., piperidine). Purification often involves recrystallization or column chromatography .

Q. Which analytical techniques are essential for structural confirmation?

Key methods include:

- X-ray crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., hydrogen bonding motifs in and ) .

- Spectroscopy :

- NMR (¹H/¹³C) to verify proton environments and substituent positions.

- FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹).

- Mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) to evaluate thermal degradation.

- pH-dependent degradation assays (e.g., incubating in buffers from pH 1–12).

- Light sensitivity tests (e.g., UV-Vis monitoring under controlled illumination). Storage recommendations include inert atmospheres (N₂) and low temperatures (-20°C) to prevent oxidation of the mercapto group .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., varying IC₅₀ values in antimicrobial assays) require:

- Standardized protocols : Uniform cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤1%).

- Dose-response curves to validate potency thresholds.

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., methoxy vs. hydroxy groups) to isolate pharmacophoric features, as seen in for thioxothiazolidinone analogs .

Q. What strategies improve aqueous solubility for in vivo applications?

Approaches include:

- Prodrug design : Introducing phosphate or PEGylated groups to enhance hydrophilicity.

- Co-solvent systems : Using cyclodextrins or lipid-based nanoformulations.

- Structural modifications : Replacing the methoxy group with polar substituents (e.g., -SO₃H), as suggested by crystal packing analysis in , which highlights hydrophobic interactions .

Q. How can computational modeling guide drug design for this compound?

- Molecular docking : Predict binding affinities to target proteins (e.g., COX-2 or kinases) using software like AutoDock.

- QSAR studies : Correlate substituent electronic properties (Hammett constants) with bioactivity.

- MD simulations : Assess stability of ligand-protein complexes over time. ’s crystallographic data provides a baseline for docking validation .

Q. What is the role of the mercapto group in modulating bioactivity?

The -SH group contributes to:

- Metal chelation : Enhancing antioxidant or enzyme-inhibitory effects.

- Hydrogen bonding : Critical for target binding (e.g., thioredoxin reductase inhibition). SAR studies in demonstrate that replacing -SH with -SCH₃ reduces antibacterial activity, confirming its importance .

Q. How can synergistic effects with other therapeutic agents be evaluated?

- Combination index (CI) assays : Use the Chou-Talalay method to quantify synergy (CI < 1).

- Transcriptomic profiling : Identify pathways co-targeted by the compound and adjuvants.

- In vivo models : Co-administer with standard drugs (e.g., doxorubicin) and monitor tumor regression. ’s anti-inflammatory data suggests potential synergy with NSAIDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.